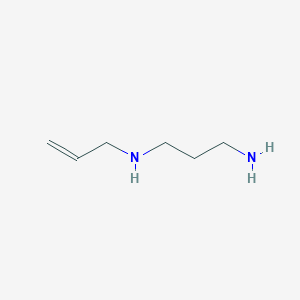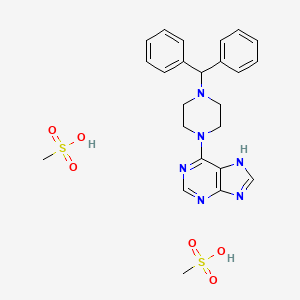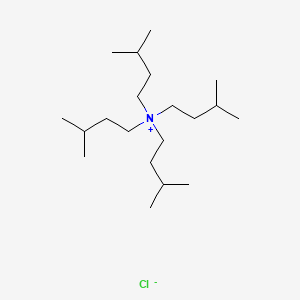![molecular formula C8H13NO6 B14686807 Butanoic acid, 4-[bis(carboxymethyl)amino]- CAS No. 28101-20-4](/img/structure/B14686807.png)
Butanoic acid, 4-[bis(carboxymethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[bis(carboxymethyl)amino]- is an organic compound with the molecular formula C8H13NO6 It is a derivative of butanoic acid, where the hydrogen atoms are replaced by carboxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[bis(carboxymethyl)amino]- typically involves the reaction of butanoic acid with carboxymethylating agents under controlled conditions. One common method is the reaction of butanoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of butanoic acid, 4-[bis(carboxymethyl)amino]- often involves large-scale chemical processes. These processes may include the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-[bis(carboxymethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[bis(carboxymethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-[bis(carboxymethyl)amino]- involves its interaction with specific molecular targets and pathways. The carboxymethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid: The parent compound, which lacks the carboxymethyl groups.
4-Aminobutanoic acid: A related compound with an amino group instead of carboxymethyl groups.
4-(Dimethylamino)butanoic acid: Another derivative with a dimethylamino group.
Uniqueness
Butanoic acid, 4-[bis(carboxymethyl)amino]- is unique due to the presence of two carboxymethyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
28101-20-4 |
|---|---|
Molekularformel |
C8H13NO6 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
4-[bis(carboxymethyl)amino]butanoic acid |
InChI |
InChI=1S/C8H13NO6/c10-6(11)2-1-3-9(4-7(12)13)5-8(14)15/h1-5H2,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
XMSHZYRAXFYVIL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


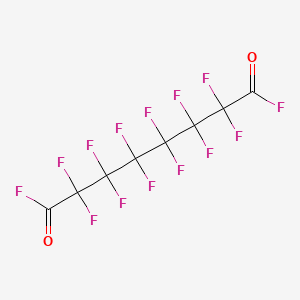

![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)

![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

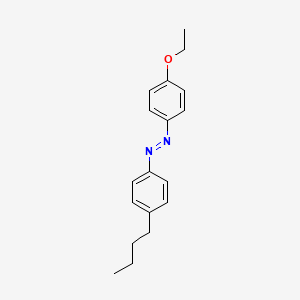
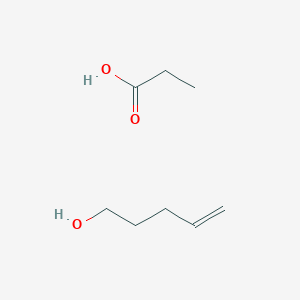
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
